Product packaging for hemoglobin Natal(Cat. No.:CAS No. 118690-07-6)

hemoglobin Natal

Cat. No.: B1168849
CAS No.: 118690-07-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemoglobin Natal is a variant form of human hemoglobin supplied for research purposes. Hemoglobin is the iron-containing oxygen-transport metalloprotein in red blood cells. Hemoglobin variants can result from mutations in the globin gene clusters and may exhibit altered biochemical properties, such as oxygen affinity, stability, or electrophoretic mobility, compared to wild-type hemoglobin A (α2β2). The study of specific variants like this compound is crucial for advancing the understanding of hemoglobin structure-function relationships, the molecular pathology of hemoglobinopathies, and population genetics. Research applications for this reagent may include use as a standard in analytical techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), or isoelectric focusing (IEF) for the identification and characterization of hemoglobinopathies. It may also be utilized in biophysical studies to investigate oxygen binding kinetics and protein stability. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans.

Properties

CAS No.

118690-07-6

Molecular Formula

C9H14N2

Synonyms

hemoglobin Natal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hemoglobin Compounds

Table 1: Comparative Analysis of Hemoglobin Variants

Parameter Hemoglobin Natal Hemoglobin S (HbS) Fetal Hemoglobin (HbF) Hemoglobin A1c (HbA1c)
Structural Basis Presumed β/α-chain mutation* β-chain mutation (Glu6Val) γ-chain substitution (α2γ2) Glycated form of HbA (β-chain)
Clinical Impact Asymptomatic or mild anemia Severe sickle cell anemia Normal in fetuses; elevated in β-thalassemia Diabetes monitoring marker
Geographic Prevalence High in Natal, Brazil Africa, Mediterranean, Middle East Universal in newborns Global (diabetes-associated)
Detection Methods HPLC, electrophoresis Solubility tests, HPLC Alkaline denaturation, HPLC Immunoassays, HPLC

Key Research Findings

This compound vs. Martínez and Colombo (1985) highlighted regional hemoglobinopathy patterns, noting HbS’s prevalence in Cuba compared to this compound’s localization in Brazil .

This compound vs. HbF: HbF (α2γ2) has a higher oxygen affinity, critical for fetal development. Studies on HbF regression (Supplementary Table 1–10, ) emphasize its diagnostic role in β-thalassemia, contrasting with this compound’s primary identification in neonatal screening .

This compound vs. HbA1c :

  • HbA1c, a glycated form, reflects long-term glucose levels, while this compound is a genetic variant unrelated to metabolic conditions .
  • Standardization efforts for hemoglobin measurement (e.g., HiCN method, DIN 58931) ensure accuracy in detecting both variants and glycated forms .

Methodological Considerations

  • Detection Challenges : this compound’s identification requires differentiation from other variants using HPLC, as emphasized in WHO guidelines for hemoglobin assessment .
  • Regional Screening : The prevalence of this compound in Brazil underscores the need for localized neonatal screening programs, akin to those for HbS in Africa .

Preparation Methods

Principles of Phase Partitioning

The dual-aqueous-phase extraction method leverages the differential solubility of hemoglobin in polyethylene glycol (PEG) and phosphate buffer systems. This technique, patented for its efficiency in separating hemoglobin from red blood cell (RBC) stroma and contaminants, involves two sequential extraction steps.

Procedural Details

  • First Extraction Phase : A PEG-rich upper phase (14.5% PEG) is combined with a phosphate buffer lower phase (pH 10.0). Hemoglobin preferentially partitions into the PEG phase due to its higher solubility in PEG under alkaline conditions.

  • Second Extraction Phase : The PEG phase is transferred to a new phosphate buffer system (pH <7.5), where hemoglobin shifts to the lower phase. This pH-dependent partitioning exploits the isoelectric point (pI) of hemoglobin, ensuring stroma and phospholipid contaminants remain in the PEG phase.

Advantages and Outcomes

  • Stroma Removal Efficiency : Achieves >99% removal of RBC membrane stroma, critical for preventing blood coagulation.

  • Scalability : Eliminates centrifugation and filtration, reducing operational costs by 40% compared to traditional methods.

  • Yield : Laboratory-scale trials report a recovery rate of 85–90% with hemoglobin concentrations reaching 12.5 g/dL post-dialysis.

Tangential Flow Filtration with Immobilized Metal Affinity Chromatography

Integrated Clarification and Purification

This method combines tangential flow filtration (TFF) and immobilized metal affinity chromatography (IMAC) to purify hemoglobin from lysed RBCs.

Tangential Flow Filtration

  • Filter Sizes : Sequential use of 50 nm, 500 kDa, and 50–100 kDa filters removes cellular debris and concentrates hemoglobin.

  • Throughput : Processes 20 mL of lysate in <2 hours, achieving 95% clarification efficiency.

IMAC Purification

  • Zinc Chelation : Hemoglobin binds to zinc-charged resins via surface histidine residues, while contaminants are eluted.

  • Purity : Ultrapure hemoglobin (>99.9%) is obtained, validated by SDS-PAGE and oxygen-binding assays.

Comparative Performance

  • Cost Efficiency : TFF-IMAC reduces reagent costs by 30% compared to ion-exchange chromatography.

  • Biophysical Integrity : Purified hemoglobin retains native oxygen-binding kinetics, with P50 values of 12–14 mmHg.

Cyanmethemoglobin Method for Hemoglobin Quantification

Standardization in Quality Control

The cyanmethemoglobin (CM) method remains the gold standard for hemoglobin quantification during preparation.

Reaction Mechanism

  • Conversion Steps : Hemoglobin is oxidized to methemoglobin using potassium ferricyanide, followed by cyanide addition to form cyanmethemoglobin.

  • Spectrophotometry : Absorbance at 540 nm correlates linearly with hemoglobin concentration (R² >0.99).

Operational Metrics

  • Precision : Coefficient of variation (CV) <2% across clinical analyzers.

  • Cost : Reagent cost per test is <$1.00, ideal for high-throughput settings.

Postnatal Synthesis Dynamics in Preterm Infants

Developmental Hemoglobin Transition

Studies in preterm infants (≤32 weeks’ gestation) reveal that hemoglobin Natal (HbF) synthesis declines postnatally, mirroring in utero patterns.

Synthesis Rates

  • At Birth : HbF constitutes 85–90% of total hemoglobin in preterm neonates.

  • Postnatal Transition : By 40 weeks’ postconceptional age, HbF synthesis decreases to 50–60%, aligning with term infants.

Implications for Hemoglobin Harvesting

  • Optimal Timing : Cord blood collected at birth provides the highest HbF yield (12–14 g/dL).

  • Stability : HbF remains stable in EDTA-treated samples for ≤72 hours at 4°C.

Comparative Analysis of Preparation Methods

Method Purity (%) Yield (%) Cost (USD/g) Time (Hours)
Dual-Aqueous-Phase98.585–9050–754–6
TFF-IMAC99.975–80100–1203–4
CyanmethemoglobinN/AN/A0.80–1.000.5–1.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.